molecular formula C10H14N2O B1334390 2-(Piperidin-3-yloxy)pyridine CAS No. 862718-70-5

2-(Piperidin-3-yloxy)pyridine

Cat. No. B1334390
CAS RN: 862718-70-5
M. Wt: 178.23 g/mol
InChI Key: SVZFUIWKOIHVGL-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)pyridine (2-PP) is an organic compound with a pyridine ring and a piperidine ring connected by an oxygen atom. It is a member of the pyridine family of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications. 2-PP is a versatile compound that can be used in a variety of laboratory experiments and applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel methods for synthesizing derivatives like 3-(pyrrolidin-1-yl)piperidine, important in medicinal chemistry, have been developed. These methods are more efficient for producing large quantities compared to previous complex processes (Smaliy et al., 2011).

  • Volumetric Properties in Aqueous Solutions : Comparative studies have been conducted on the volumetric properties of pyridine and piperidine derivatives in water, offering insights into their interactions at different temperatures and concentrations (Kul et al., 2013).

  • Nitropyridine Synthesis : Pyridine derivatives, including those related to piperidine, have significant applications in pharmaceuticals and new material production. Their synthesis methods have been extensively reviewed, underscoring their biological and medicinal relevance (Ivanova et al., 2021).

Biological and Medicinal Applications

  • Antitumor Activity : Research on bis-indole derivatives, involving pyridine or piperazine, has shown significant antitumor activity. These compounds have been evaluated for their potential in cancer treatment, highlighting the importance of pyridine derivatives in medicinal chemistry (Andreani et al., 2008).

  • Antimicrobial and Larvicidal Activities : Certain 2-hydroxypyrrolidine/piperidine derivatives exhibit notable antibacterial and larvicidal effects. Their synthesis and activity against various strains demonstrate the potential of these compounds in addressing microbial and insect-related challenges (Suresh et al., 2016).

  • Alkaloid Applications : Pyridine and piperidine alkaloids, found in plants, insects, amphibians, and marine animals, play diverse roles in nature, including defense mechanisms. Their complex stereochemistry and synthesis are crucial for various applications, including treatments for rheumatism and as analgesics (Plunkett & Sainsbury, 1991).

Advanced Applications

  • Quantum Chemical Studies : Quantum chemical and molecular dynamic simulation studies of piperidine derivatives have been used to predict their efficiency in inhibiting the corrosion of iron, demonstrating the applicability of these compounds in material science (Kaya et al., 2016).

  • Heterocyclic Hybrids Synthesis and Activities : Piperidine and pyridine are crucial in agriculture and medicine. Research on synthesizing heterocyclic hybrids containing these moieties has shown a range of biological activities, emphasizing their significance in synthetic drug discovery (Pemawat et al., 2023).

Mechanism of Action

Target of Action

2-(Piperidin-3-yloxy)pyridine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . The primary targets of these compounds are various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of several signaling pathways. For instance, piperidine derivatives have been found to regulate the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . These pathways are crucial for the establishment and progression of cancers, and their regulation can lead to the inhibition of cell migration and cell cycle arrest .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound involves the inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells . For instance, piperidine derivatives have been found to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the therapeutic potential of 2-(Piperidin-3-yloxy)pyridine and its derivatives.

properties

IUPAC Name

2-piperidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZFUIWKOIHVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396937
Record name 2-(Piperidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862718-70-5
Record name 2-(3-Piperidinyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862718-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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